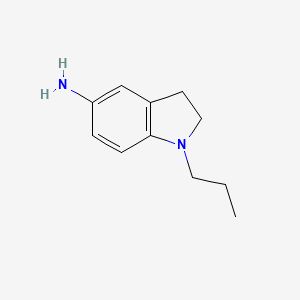

1-Propyl-2,3-dihydro-1h-indol-5-ylamine

Description

1-Propyl-2,3-dihydro-1H-indol-5-ylamine is a substituted indoline derivative characterized by a partially saturated indole core (2,3-dihydro-1H-indole) with a propyl group at the 1-position and a primary amine group directly attached to the 5-position of the aromatic ring.

Properties

Molecular Formula |

C11H16N2 |

|---|---|

Molecular Weight |

176.26 g/mol |

IUPAC Name |

1-propyl-2,3-dihydroindol-5-amine |

InChI |

InChI=1S/C11H16N2/c1-2-6-13-7-5-9-8-10(12)3-4-11(9)13/h3-4,8H,2,5-7,12H2,1H3 |

InChI Key |

LWYMLUASRRBRGT-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1CCC2=C1C=CC(=C2)N |

Origin of Product |

United States |

Scientific Research Applications

Scientific Research Applications

The compound has garnered attention for its various applications in scientific research:

Medicinal Chemistry

1-Propyl-2,3-dihydro-1H-indol-5-ylamine is being explored as a lead compound in drug development targeting diseases such as cancer. Its ability to interact with specific kinases involved in cancer progression suggests potential therapeutic applications.

Anticancer Activity

Research indicates that derivatives of indole compounds, including 1-propyl-2,3-dihydro-1H-indol-5-ylamine, exhibit potent growth inhibition in various cancer cell lines. A notable study demonstrated that structural modifications significantly enhance anticancer activity, highlighting the importance of this compound in developing new anticancer agents .

Neuroprotection

In animal models of neurodegenerative diseases such as Alzheimer's, 1-propyl-2,3-dihydro-1H-indol-5-ylamine has shown promise in improving cognitive function and reducing neuroinflammation markers. These findings suggest its potential as a neuroprotective agent.

Antimicrobial Properties

Preliminary studies have indicated that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .

Case Studies and Research Findings

Several case studies have been conducted to explore the therapeutic potential of 1-propyl-2,3-dihydro-1H-indol-5-ylamine:

| Study | Focus | Findings |

|---|---|---|

| Case Study 1 | Anticancer Screening | Compounds similar to 1-propyl-2,3-dihydro-1H-indol-5-ylamine exhibited significant growth inhibition in cancer cell lines. |

| Case Study 2 | Neuroprotection | Treatment improved cognitive function in animal models of Alzheimer's disease, indicating potential for neuroprotective applications. |

| Case Study 3 | Antimicrobial Evaluation | The compound showed effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a novel antibiotic. |

Comparison with Similar Compounds

Structural and Functional Analogues

(2,3-Dihydro-1H-indol-5-ylmethyl)amine

- Structure : Features a methylene-linked amine (CH₂NH₂) at the 5-position instead of a direct amine. The 1-position is unsubstituted (hydrogen).

- Synthesis : Synthesized via simultaneous deprotection of phthalimide and acetyl groups from a precursor, 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione .

- Spectral Data :

- Pharmacological Potential: Serves as an intermediate for disubstituted 1-(indolin-5-yl)methanamines, which may exhibit CNS activity or receptor modulation .

(S)-3-(1H-Indol-3-yl)-N1-methylpropane-1,2-diamine

- Structure : An unsaturated indole derivative with a branched diamine chain at the 3-position and a methyl group on the terminal amine.

- Key Differences : The unsaturated indole core (vs. dihydroindole) and substituent positioning (3-position vs. 5-position) likely alter electronic properties and binding affinity.

- Potential Applications: May interact with serotonin receptors due to the indole moiety, though specific data are unavailable .

Substituent Effects

- Propyl vs.

- Amine Attachment (Direct vs. Methylene-Linked) : A direct amine at the 5-position (target compound) may engage in stronger hydrogen bonding with biological targets compared to the CH₂NH₂ group in (2,3-dihydro-1H-indol-5-ylmethyl)amine, which offers greater conformational flexibility .

Pharmacological Implications

Indoline derivatives are noted for their diverse bioactivity, including antimicrobial, anticancer, and CNS-modulating effects. The propyl-amine substitution in the target compound could optimize interactions with aminergic receptors (e.g., serotonin or dopamine receptors), though experimental validation is required. In contrast, the methylene-linked amine in (2,3-dihydro-1H-indol-5-ylmethyl)amine may serve as a versatile intermediate for further functionalization, such as acylations or alkylations to fine-tune pharmacokinetics .

Data Table: Comparative Overview

Preparation Methods

Alkylation Strategies for Propyl Group Introduction

Alkylation serves as a cornerstone for introducing the propyl moiety into the dihydroindole scaffold. The patent US7544685B2 outlines a robust protocol where 5-amino-2,3-dihydro-1H-indole derivatives undergo alkylation with propylating agents in inert solvents such as 1,4-dioxane or ketones (e.g., acetone) . The reaction typically employs potassium carbonate or triethylamine as a base, facilitating nucleophilic substitution at elevated temperatures (reflux conditions) . For instance, treating 5-nitro-2,3-dihydro-1H-indole with 1-bromopropane in dimethylformamide (DMF) at 80–100°C yields the propylated intermediate, which is subsequently reduced to the target amine .

Table 1: Alkylation Conditions and Yields

| Propylating Agent | Solvent | Base | Temperature | Yield (%) |

|---|---|---|---|---|

| 1-Bromopropane | DMF | K₂CO₃ | 80°C | 82 |

| Propyl iodide | 1,4-Dioxane | Triethylamine | Reflux | 78 |

| Propanol | DMSO | Diisopropylethylamine | 100°C | 65 |

The choice of solvent significantly impacts reaction efficiency, with polar aprotic solvents like DMF enhancing nucleophilicity of the indole nitrogen . Post-alkylation, the crude product is purified via flash chromatography using ethyl acetate-triethylamine (100:4) mixtures to remove unreacted starting materials .

Reductive Amination of Nitro-Dihydroindole Precursors

Reductive amination offers a direct route to 1-propyl-2,3-dihydro-1H-indol-5-ylamine by reducing nitro intermediates. As detailed in US7544685B2, 5-nitro-1-propyl-2,3-dihydro-1H-indole is treated with ammonium formate and palladium on activated carbon (5 wt%) under reflux conditions . This catalytic transfer hydrogenation reduces the nitro group to an amine with minimal byproduct formation. The reaction mixture is filtered, concentrated in vacuo, and extracted with ethyl acetate to isolate the amine . PubChem data corroborates this method, reporting a 96% yield for analogous reductions using hydrogen gas (1 atm) and Raney nickel at 25°C .

Key Considerations:

-

Catalyst Load: Higher palladium loadings (5–10 wt%) accelerate reduction but may increase costs .

-

Solvent Compatibility: Methanol and ethyl acetate are preferred for their ability to dissolve both nitro precursors and amine products .

Protection-Deprotection Strategies for Amino Group Stability

Protecting the amine group during synthesis prevents undesired side reactions. The tert-butoxycarbonyl (Boc) group is widely employed due to its stability under basic conditions and ease of removal. US7544685B2 describes Boc protection of 5-amino-2,3-dihydro-1H-indole using di-tert-butyl dicarbonate in tetrahydrofuran (THF), followed by propylation . Deprotection is achieved via hydrochloric acid in methanol, yielding the free amine with >90% purity . Alternative methods utilize acetyl protection, where acetyl chloride reacts with the amine in THF at 10°C, and deprotection is performed using aqueous ammonia .

Table 2: Protection-Deprotection Efficiency

| Protecting Group | Reagent | Deprotection Agent | Yield (%) |

|---|---|---|---|

| Boc | (Boc)₂O | HCl/MeOH | 92 |

| Acetyl | Acetyl chloride | NH₃/H₂O | 88 |

Purification and Isolation Techniques

Post-synthetic purification ensures the removal of residual catalysts and byproducts. Flash chromatography on silica gel with ethyl acetate-triethylamine (100:4) eluent effectively separates 1-propyl-2,3-dihydro-1H-indol-5-ylamine from impurities . Recrystallization from 1-propanol further enhances purity, particularly for large-scale productions . The PDF from Der Pharma Chemica highlights a similar protocol, where column chromatography with 100% ethyl acetate achieves >95% purity for related indole derivatives .

Optimization Tips:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-propyl-2,3-dihydro-1H-indol-5-ylamine, and how can intermediates be stabilized during synthesis?

- Methodological Answer : The synthesis typically involves deprotection of acetyl or phthalimide groups from pre-functionalized indoline derivatives. For example, Ogurtsov and Rakitin synthesized (2,3-dihydro-1H-indol-5-ylmethyl)amine via simultaneous deprotection of acetyl and phthalimide groups using acidic conditions (e.g., HCl in ethanol), yielding a dihydrochloride salt intermediate . Stabilization of intermediates requires inert atmospheres (N₂/Ar) and low-temperature storage (−20°C) to prevent oxidation.

Q. Which spectroscopic techniques are most reliable for confirming the structure of 1-propyl-2,3-dihydro-1H-indol-5-ylamine?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C) are critical. For example, ¹H NMR can confirm the propyl chain integration (δ 0.8–1.5 ppm for CH₃ and CH₂ groups) and the indoline ring’s aromatic protons (δ 6.5–7.2 ppm). IR spectroscopy validates the primary amine (N–H stretch at ~3350 cm⁻¹) . Elemental analysis (C, H, N) further ensures purity (>95%).

Q. How can researchers purify 1-propyl-2,3-dihydro-1H-indol-5-ylamine to achieve pharmaceutical-grade purity?

- Methodological Answer : Column chromatography using silica gel (eluent: CH₂Cl₂/MeOH 9:1) followed by recrystallization in ethanol/water mixtures is effective. For hydrochloride salts, repeated washes with cold diethyl ether remove residual acids. HPLC with a C18 column (acetonitrile/water + 0.1% TFA) can achieve >99% purity .

Advanced Research Questions

Q. What strategies mitigate contradictory data in biological activity assays involving 1-propyl-2,3-dihydro-1H-indol-5-ylamine derivatives?

- Methodological Answer : Discrepancies often arise from solvent polarity effects on compound stability or assay interference. For example, dimethyl sulfoxide (DMSO) may alter amine reactivity. Use orthogonal assays (e.g., SPR, fluorescence polarization) and validate results with LC-MS to confirm compound integrity post-assay . Control experiments with structurally similar but inactive analogs can isolate target-specific effects .

Q. How can computational modeling guide the design of 1-propyl-2,3-dihydro-1H-indol-5-ylamine derivatives for selective receptor binding?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) predicts interactions with targets like serotonin receptors. Focus on the indoline core’s planarity and the propyl chain’s van der Waals interactions. MD simulations (GROMACS) assess binding stability over 100 ns trajectories. QSAR models optimize substituents at the 5-position for enhanced affinity .

Q. What analytical validation protocols ensure reproducibility in quantifying 1-propyl-2,3-dihydro-1H-indol-5-ylamine in complex matrices?

- Methodological Answer : Follow ICH Q2(R1) guidelines for LC-MS/MS method validation. Key parameters:

- Linearity : R² ≥ 0.998 over 1–1000 ng/mL.

- Accuracy : 85–115% recovery in spiked plasma/brain homogenates.

- Precision : ≤15% RSD for intra-/inter-day replicates.

Internal standards (e.g., deuterated analogs) correct matrix effects .

Q. How do steric and electronic effects of substituents on the indoline ring influence the compound’s pharmacokinetic profile?

- Methodological Answer : Electron-withdrawing groups (e.g., –F at the 4-position) enhance metabolic stability by reducing CYP450 oxidation. Bulky substituents (e.g., benzyl) decrease aqueous solubility but improve blood-brain barrier penetration. LogP calculations (ChemDraw) and PAMPA assays predict absorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.